![molecular formula C66H53NaO5P4 B15088435 Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide](/img/structure/B15088435.png)
Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide is a complex organophosphorus compound with the empirical formula C66H53NaO5P4 and a molecular weight of 1073.01 . This compound is known for its unique structure, which includes multiple phosphine oxide groups and a sodium phenoxide moiety. It is often used as a catalyst in various chemical reactions due to its ability to facilitate bond formation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide typically involves the reaction of diphenylphosphine with benzene-1,2-dithiol, followed by oxidation with a strong oxidizing agent such as hydrogen peroxide to form the corresponding phosphine oxide . The final step involves the reaction with sodium phenoxide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide undergoes various types of chemical reactions, including:
Oxidation: Conversion of phosphine groups to phosphine oxides using oxidizing agents like hydrogen peroxide.
Substitution: Nucleophilic substitution reactions with alkyl halides to form quaternary phosphonium salts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used for the oxidation of phosphine groups.
Nucleophiles: Alkyl halides are used in nucleophilic substitution reactions.
Major Products
Phosphine Oxides: Formed from the oxidation of phosphine groups.
Quaternary Phosphonium Salts: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide involves its role as a catalyst in facilitating chemical reactions. The phosphine oxide groups can coordinate with metal centers, enhancing their reactivity and enabling efficient bond formation . The sodium phenoxide moiety may also play a role in stabilizing reaction intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diphenylphosphino)benzene: Similar structure but lacks the sodium phenoxide moiety.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Another organophosphorus compound used in catalysis.
Uniqueness
Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide is unique due to its combination of multiple phosphine oxide groups and a sodium phenoxide moiety, which enhances its catalytic properties and makes it suitable for a wide range of chemical reactions .
Propriétés
Formule moléculaire |
C66H53NaO5P4 |
|---|---|
Poids moléculaire |
1073.0 g/mol |
Nom IUPAC |
sodium;1,2-bis(diphenylphosphoryl)benzene;phenoxide |
InChI |
InChI=1S/2C30H24O2P2.C6H6O.Na/c2*31-33(25-15-5-1-6-16-25,26-17-7-2-8-18-26)29-23-13-14-24-30(29)34(32,27-19-9-3-10-20-27)28-21-11-4-12-22-28;7-6-4-2-1-3-5-6;/h2*1-24H;1-5,7H;/q;;;+1/p-1 |
Clé InChI |
NYNZJRNHSJIINX-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3P(=O)(C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3P(=O)(C4=CC=CC=C4)C5=CC=CC=C5.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


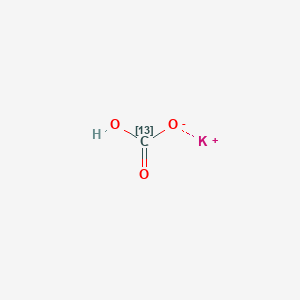
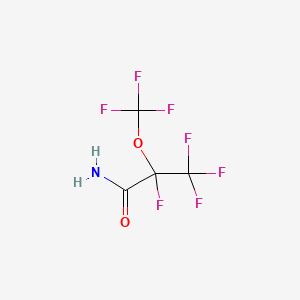
![4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide](/img/structure/B15088360.png)
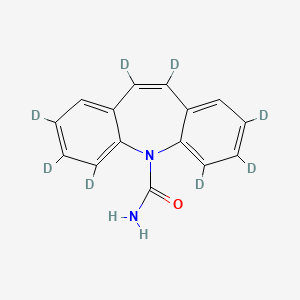
![(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl] gold(I) hexafluoroantimonate](/img/structure/B15088376.png)
![N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B15088386.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15088388.png)
![Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B15088393.png)
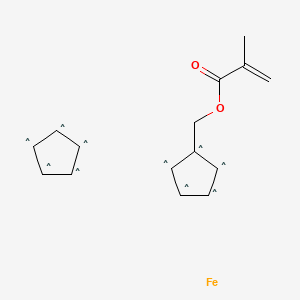
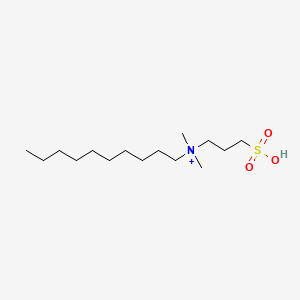
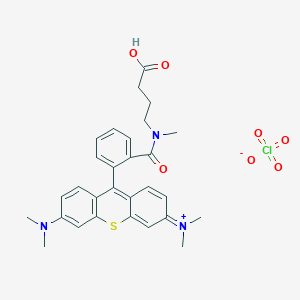
![(1S,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one;(1S,4S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one](/img/structure/B15088410.png)
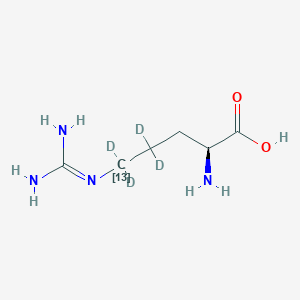
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B15088417.png)
